Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III)

Description

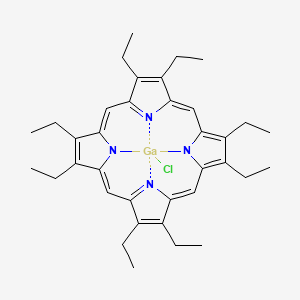

Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) (GaOEPCl) is a metalloporphyrin complex where gallium(III) is centrally coordinated to an octaethyl-substituted porphyrin macrocycle, with a chloride axial ligand. This compound is structurally analogous to naturally occurring heme systems but exhibits distinct electronic and steric properties due to gallium's trivalent state and the bulky octaethyl substituents. GaOEPCl is synthesized via metalation of the free-base octaethylporphyrin (H₂OEP) with gallium(III) chloride (GaCl₃), a method consistent with other metalloporphyrin preparations .

Key applications include its use in electrochemical sensors (e.g., for detecting redox-active species) and as a model system for studying gallium's coordination chemistry in macrocyclic environments .

Properties

CAS No. |

87607-70-3 |

|---|---|

Molecular Formula |

C36H44ClGaN4 |

Molecular Weight |

637.9 g/mol |

IUPAC Name |

22-chloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene |

InChI |

InChI=1S/C36H44N4.ClH.Ga/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |

InChI Key |

KTQMQWQZDPDTHD-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C4N3[Ga](N5C(=C2)C(=C(C5=CC6=NC(=C4)C(=C6CC)CC)CC)CC)Cl)CC)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) typically involves the reaction of gallium(III) chloride with 2,3,7,8,12,13,17,18-octaethylporphyrin in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Ligand Substitution Reactions

The axial chloride ligand (Cl⁻) in the complex is labile and can be replaced by other ligands, including water, organic solvents, and functionalized molecules. Key substitution reactions include:

These substitutions are critical for functionalizing surfaces in supramolecular assemblies. For example, axial ligands like ethynylferrocene or pyridine derivatives enable controlled self-assembly on substrates such as HOPG or graphene .

Redox Reactions

The gallium(III) center participates in redox processes, though specific redox potentials are not explicitly reported in the provided sources. Computational studies (DFT) suggest:

-

Frontier orbital energies influence redox activity. For instance, Ga(OEP) complexes with ethynylpyrene ligands exhibit distinct HOMO-LUMO gaps compared to unsubstituted analogs .

-

Electron transfer may occur between the metalloporphyrin and fullerene overlayer molecules in supramolecular arrays .

Esterification

The hydroxylated derivative Ga(OEP)(OH) undergoes esterification with phenols under catalytic conditions (e.g., acid catalysts):

Reaction :

This reaction is reversible, with transesterification possible using benzyl alcohol .

Transesterification

In the presence of benzyl alcohol (BnOH), esterified derivatives can undergo ligand exchange:

This equilibrium is solvent-dependent and monitored via NMR spectroscopy .

Structural Insights from Reactivity

The crystal structure of the compound reveals:

These structural features influence ligand substitution kinetics and redox behavior. For example, the displacement facilitates access to the axial site for incoming ligands .

Comparative Reactivity with Related Complexes

Experimental and Computational Methods

-

Scanning Tunneling Microscopy (STM) : Used to characterize self-assembled monolayers of ligand-substituted complexes on HOPG .

-

Density Functional Theory (DFT) : Provides insights into bond parameters (e.g., Cr-N bond length in analogous complexes) and frontier orbital energies .

-

NMR Spectroscopy : Tracks ligand exchange and esterification reactions .

Scientific Research Applications

Photodynamic Therapy

One of the most significant applications of chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) is in the field of photodynamic therapy (PDT). PDT is a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation.

- Mechanism : Upon irradiation with specific wavelengths of light (typically in the red region), the compound generates singlet oxygen (), which can induce cell death in targeted tissues. This property makes it particularly useful for treating certain types of cancers and localized infections.

- Case Studies : Research has demonstrated that this compound can effectively target cancer cells while sparing surrounding healthy tissues. For instance, studies have shown that gallium porphyrins exhibit enhanced phototoxicity against various cancer cell lines compared to other porphyrins .

Catalysis

Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) has also been investigated for its catalytic properties.

- Catalytic Activity : The compound acts as a catalyst in various organic reactions including oxidation processes. Its ability to facilitate electron transfer reactions makes it a valuable component in synthetic organic chemistry.

- Research Findings : Studies indicate that gallium porphyrins can catalyze the oxidation of alcohols and alkenes under mild conditions. This capability is attributed to the favorable electronic properties imparted by the gallium center .

Material Science

In material science, chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) is utilized for developing advanced materials such as thin films and sensors.

- Thin Films : The compound can be used to create Langmuir-Blodgett films which are important for applications in electronics and optics. These films exhibit unique optical properties that can be tailored by varying the deposition parameters.

- Sensors : Research has shown that porphyrin-based materials can be employed in sensor technologies for detecting gases and biomolecules due to their high surface area and reactivity .

Biomedical Imaging

Another promising application of chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) lies in biomedical imaging.

- Imaging Techniques : The compound's fluorescence properties enable its use as a contrast agent in imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI). Its ability to provide clear images at low concentrations makes it an attractive option for non-invasive diagnostics .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Treatment for cancer using light-activated compounds | Effective against various cancer cell lines |

| Catalysis | Catalyzes organic reactions such as oxidation | Facilitates reactions under mild conditions |

| Material Science | Used in creating thin films and sensors | Exhibits unique optical properties |

| Biomedical Imaging | Acts as a contrast agent for imaging techniques | Provides clear images at low concentrations |

Mechanism of Action

The mechanism by which Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) exerts its effects involves the interaction of the gallium ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The porphyrin ligand plays a crucial role in stabilizing the gallium ion and facilitating these interactions.

Comparison with Similar Compounds

Structural Comparisons

Metal Center and Bonding

- GaOEPCl vs. AlOEPCl : Gallium(III) has a larger ionic radius (0.62 Å) compared to aluminum(III) (0.54 Å), leading to longer metal-nitrogen bond distances in GaOEPCl. Gas electron diffraction studies show Ga–N bonds of ~2.00 Å, while Al–N bonds in AlOEPCl are ~1.96 Å .

- GaOEPCl vs. InOEPCl: Indium(III) (0.80 Å) forms even longer M–N bonds (~2.10 Å), increasing steric strain in the porphyrin cavity. This reduces stability in solution compared to GaOEPCl .

Crystallographic Data

- GaOEPCl : Exhibits a square-pyramidal geometry with the chloride ligand in the axial position. Crystallographic studies reveal slight doming of the porphyrin ring due to gallium's size .

- FeOEPCl : Iron(III) analogs (e.g., Chloro(octaethylporphyrinato)iron(III)) show similar geometry but with shorter Fe–N bonds (~1.98 Å) and stronger axial ligand interactions, attributed to iron's higher charge density .

Table 1: Structural Parameters of M(OEP)Cl Complexes

| Metal (M) | Ionic Radius (Å) | M–N Bond Length (Å) | Axial Ligand Bond (M–Cl, Å) |

|---|---|---|---|

| Al³⁺ | 0.54 | 1.96 | 2.15 |

| Ga³⁺ | 0.62 | 2.00 | 2.20 |

| In³⁺ | 0.80 | 2.10 | 2.30 |

| Fe³⁺ | 0.65 | 1.98 | 2.18 |

Spectroscopic and Electrochemical Properties

UV-Vis Spectroscopy

- GaOEPCl : Shows a Soret band at ~400 nm and Q-bands at 500–600 nm, typical of metalloporphyrins. The octaethyl substituents cause a red shift compared to unsubstituted analogs .

- MnOEPCl: Manganese(III) complexes exhibit broader absorption bands due to d-d transitions, absent in GaOEPCl .

Electrochemical Behavior

- Reduction Potentials: GaOEPCl undergoes a one-electron reduction at −0.85 V (vs. Ag/AgCl), less negative than FeOEPCl (−0.45 V) due to gallium's lower electronegativity .

- Sensor Performance: GaOEPCl-based electrodes show higher selectivity for anions (e.g., NO₂⁻) compared to InOEPCl, which favors larger ions like SCN⁻ .

Table 2: Electrochemical Data for M(OEP)Cl Complexes

| Complex | Reduction Potential (V) | Oxidation Potential (V) |

|---|---|---|

| GaOEPCl | −0.85 | +1.10 |

| AlOEPCl | −1.05 | +1.30 |

| FeOEPCl | −0.45 | +0.75 |

| MnOEPCl | −0.60 | +0.90 |

Data from

Biological Activity

Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III), a gallium metalloporphyrin compound, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity through various studies and findings.

Overview of Gallium Porphyrins

Gallium porphyrins are metal-containing compounds that mimic the structure of heme. Their biological activity is primarily attributed to their ability to interfere with iron metabolism in bacteria and their photodynamic properties when activated by light. The specific compound under discussion, Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III), is noted for its enhanced solubility and reactivity compared to other gallium porphyrins.

Antimicrobial Activity

Mechanism of Action

The antimicrobial efficacy of gallium porphyrins is linked to several mechanisms:

- Iron Metabolism Disruption : Gallium ions released from the porphyrin structure can inhibit iron-dependent metabolic pathways in bacteria. This is particularly effective against pathogens like Staphylococcus aureus and Acinetobacter baumannii, which rely heavily on iron for growth .

- Photodynamic Inactivation : When exposed to specific wavelengths of light (e.g., green light), gallium porphyrins can generate reactive oxygen species (ROS), leading to bacterial cell death. This mechanism has shown promise in treating skin infections and biofilms .

- Biofilm Disruption : Studies have demonstrated that gallium porphyrins can prevent biofilm formation and promote biofilm dispersion in resistant strains of bacteria. This is critical for treating chronic infections where biofilms are prevalent .

1. Antimicrobial Efficacy Against Staphylococcus aureus

A study highlighted the effectiveness of gallium metalloporphyrins in reducing S. aureus colonization on the skin of patients with atopic dermatitis (AD). The compound Ga³⁺CHP was particularly effective when activated with green light, achieving over a 5-log reduction in bacterial counts and decreasing the expression of virulence factors associated with AD .

2. Activity Against Biofilms

Research indicated that Ga-PPIX (gallium protoporphyrin IX) exhibited significant antimicrobial activity against both planktonic and biofilm forms of A. baumannii. The concentrations required for activity were substantially lower than those needed for traditional antibiotics .

3. Photodynamic Therapy Applications

In a recent study focusing on intracellular infections caused by S. aureus, Ga³⁺CHP was shown to effectively penetrate host cells and localize within lysosomal structures. When activated by light, it significantly reduced intracellular bacterial loads while maintaining low toxicity to human keratinocytes .

Comparative Efficacy Table

| Compound | Target Bacteria | Mechanism of Action | Effective Concentration (µM) |

|---|---|---|---|

| Chloro(2,3,7,8,12,13,...Ga(III) | Staphylococcus aureus | Photodynamic activation & iron metabolism disruption | <10 |

| Ga-PPIX | Acinetobacter baumannii | Iron metabolism disruption | 0.5 - 8 |

| Ga³⁺CHP | Staphylococcus aureus | Photodynamic inactivation | >5 |

Safety and Toxicity Considerations

While gallium porphyrins exhibit promising antimicrobial properties, safety assessments are crucial. Studies have reported minimal toxicity to human cells at therapeutic concentrations; however, concentrations exceeding 200 µM may lead to systemic toxicity . Continuous research is necessary to optimize dosages for clinical applications while ensuring patient safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.